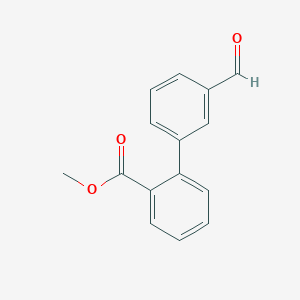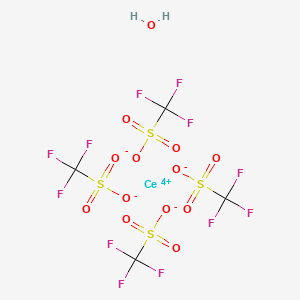
2',3'-Dimethoxyadenosine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2’,3’-Dimethoxyadenosine is a derivative of adenosine, a nucleoside that plays a crucial role in various biological processes. This compound is characterized by the presence of methoxy groups at the 2’ and 3’ positions of the ribose moiety. It has a molecular formula of C12H17N5O4 and a molecular weight of 295.29 g/mol
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2’,3’-Dimethoxyadenosine typically involves the methylation of adenosine derivatives. One common method includes the use of trimethylsulfonium hydroxide and 2’-O-methyladenosine . The reaction conditions often require a controlled environment to ensure the selective methylation at the desired positions.
Industrial Production Methods: Industrial production of 2’,3’-Dimethoxyadenosine may involve large-scale methylation processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving multiple purification steps to obtain the final product.
化学反応の分析
Types of Reactions: 2’,3’-Dimethoxyadenosine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the biological activity of the compound.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the methoxy positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while substitution reactions can produce a variety of substituted adenosine derivatives.
科学的研究の応用
2’,3’-Dimethoxyadenosine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: The compound is studied for its potential effects on cellular processes and its role in signal transduction pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including antiviral and anticancer properties.
Industry: It is used in the development of biochemical assays and as a standard in quality control processes.
作用機序
The mechanism of action of 2’,3’-Dimethoxyadenosine involves its interaction with various molecular targets, including enzymes and receptors. The compound can inhibit adenosine kinase, affecting the phosphorylation of adenosine and altering cellular energy metabolism . Additionally, it may interact with adenosine receptors, modulating signal transduction pathways and influencing physiological responses.
類似化合物との比較
2’,3’-Dideoxyadenosine: Lacks hydroxyl groups at the 2’ and 3’ positions, used as an antiviral agent.
2-Amino Adenosine: A nucleoside analog that inhibits adenosine kinase from Mycobacterium tuberculosis.
Uniqueness: 2’,3’-Dimethoxyadenosine is unique due to its specific methoxy substitutions, which confer distinct chemical and biological properties. These modifications can enhance its stability and alter its interaction with biological targets, making it a valuable compound for research and potential therapeutic applications.
特性
CAS番号 |
20649-46-1 |
|---|---|
分子式 |
C12H17N5O6 |
分子量 |
327.29 g/mol |
IUPAC名 |
(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)-3,4-dimethoxyoxolane-3,4-diol |
InChI |
InChI=1S/C12H17N5O6/c1-21-11(19)6(3-18)23-10(12(11,20)22-2)17-5-16-7-8(13)14-4-15-9(7)17/h4-6,10,18-20H,3H2,1-2H3,(H2,13,14,15)/t6-,10-,11+,12-/m1/s1 |
InChIキー |
VEUFBAPMMDFOOF-IJJXPJNWSA-N |
SMILES |
COC1C(OC(C1OC)N2C=NC3=C(N=CN=C32)N)CO |
異性体SMILES |
CO[C@]1([C@H](O[C@H]([C@@]1(O)OC)N2C=NC3=C(N=CN=C32)N)CO)O |
正規SMILES |
COC1(C(OC(C1(O)OC)N2C=NC3=C(N=CN=C32)N)CO)O |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Pyridine, 4-[1-(2-butenyl)-3-pentenyl]-](/img/structure/B3368157.png)





![tert-Butyl [2-hydroxy-1-(4-methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)ethyl]carbamate](/img/structure/B3368211.png)






